molecular formula C12H15F3N4O2 B2517354 Ethyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2034408-00-7

Ethyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate

Katalognummer B2517354
CAS-Nummer: 2034408-00-7
Molekulargewicht: 304.273
InChI-Schlüssel: SIKOIOVNVFGRHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

The synthesis of similar compounds involved a series of reactions, including the use of piperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by physicochemical properties and spectral data .

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities Against Cancer Cell Lines
Ethyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate and its derivatives have been explored for their potential in cancer treatment. For example, derivatives synthesized through nucleophilic substitution reactions demonstrated antiproliferative effects against various human cancer cell lines, such as K562 (chronic myeloid leukemia), Colo-205 (colorectal cancer), MDA-MB 231 (breast cancer), and IMR-32 (neuroblastoma) using the MTT assay method. Certain compounds within this series, notably compounds 6d, 6e, and 6i, showed significant activity against all tested cell lines except K562, highlighting their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antihypertensive Agents
Research into the cardiovascular potential of this compound derivatives has yielded promising results. Certain derivatives have been synthesized and evaluated for their antihypertensive activity, both in vitro and in vivo, showing promising activity. This suggests the therapeutic potential of these compounds in managing hypertension, further emphasizing the importance of structural modifications in enhancing biological activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antimicrobial and Antifungal Agents
The antimicrobial efficacy of this compound derivatives has also been a subject of study. For instance, derivatives have shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This indicates the broad spectrum of biological activities these compounds possess, making them candidates for further research in antimicrobial drug development (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).

Dual-Action Hypoglycemic Agents
In the domain of metabolic disorders, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including this compound, have been synthesized and assessed as glucokinase (GK) activators. One compound in particular demonstrated significant efficacy as a dual-acting hypoglycemic agent, activating both GK and PPARγ, and effectively decreasing glucose levels in normal mice after oral administration. This highlights its potential as a treatment for diabetes (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).

Zukünftige Richtungen

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Eigenschaften

IUPAC Name

ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O2/c1-2-21-11(20)19-5-3-18(4-6-19)10-7-9(12(13,14)15)16-8-17-10/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKOIOVNVFGRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.